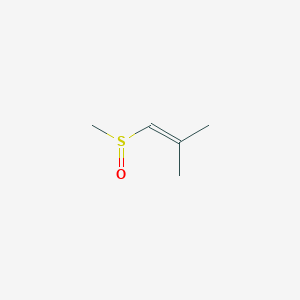![molecular formula C22H25Br B14505138 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene CAS No. 62856-18-2](/img/structure/B14505138.png)
1-Bromo-4-[(4-octylphenyl)ethynyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-[(4-octylphenyl)ethynyl]benzene is an organic compound with the molecular formula C22H29Br It is a derivative of benzene, characterized by the presence of a bromine atom and an ethynyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene typically involves the following steps:
Bromination: The starting material, 4-[(4-octylphenyl)ethynyl]benzene, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Sonogashira Coupling: An alternative method involves the Sonogashira coupling reaction, where 4-bromo-1-iodobenzene reacts with 4-octylphenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination or coupling reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products include 4-[(4-octylphenyl)ethynyl]aniline or 4-[(4-octylphenyl)ethynyl]thiophenol.
Oxidation: Products include 4-[(4-octylphenyl)ethynyl]benzaldehyde.
Reduction: Products include 4-[(4-octylphenyl)ethenyl]benzene.
Applications De Recherche Scientifique
1-Bromo-4-[(4-octylphenyl)ethynyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene involves its interaction with molecular targets through its bromine and ethynyl groups. These functional groups enable the compound to participate in various chemical reactions, forming covalent bonds with target molecules. The pathways involved may include nucleophilic substitution, electrophilic addition, and oxidative addition, depending on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Bromo-4-ethynylbenzene: Similar structure but lacks the octyl group, resulting in different physical and chemical properties.
1-Bromo-4-[(4-ethoxyphenyl)ethynyl]benzene: Contains an ethoxy group instead of an octyl group, affecting its reactivity and applications.
1-Bromo-4-ethylbenzene: Lacks the ethynyl group, leading to different reactivity and uses.
Uniqueness: 1-Bromo-4-[(4-octylphenyl)ethynyl]benzene is unique due to the presence of both the bromine and ethynyl groups, along with the long octyl chain. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
62856-18-2 |
|---|---|
Formule moléculaire |
C22H25Br |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-octylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H25Br/c1-2-3-4-5-6-7-8-19-9-11-20(12-10-19)13-14-21-15-17-22(23)18-16-21/h9-12,15-18H,2-8H2,1H3 |
Clé InChI |
PBNFFYFKKJPFJG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)
![Bis[3-(trifluoromethyl)phenyl]iodanium chloride](/img/structure/B14505067.png)
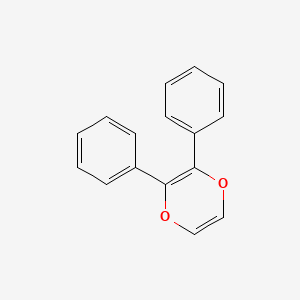
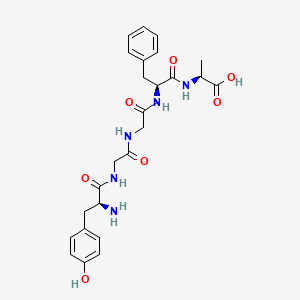
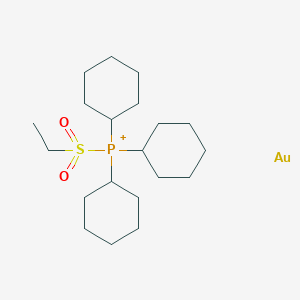
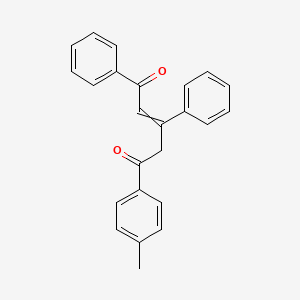
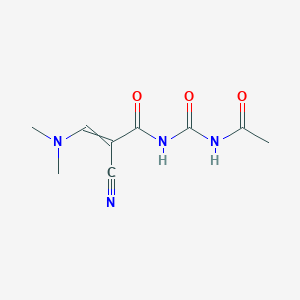
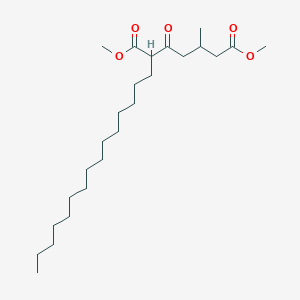
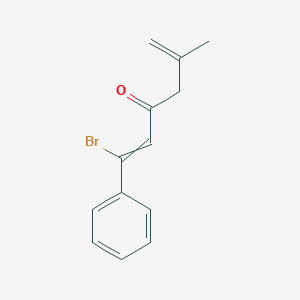
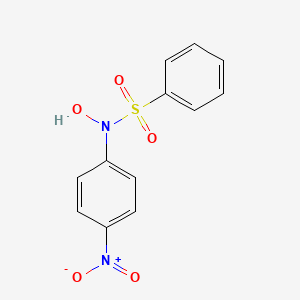
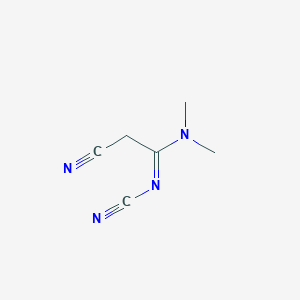
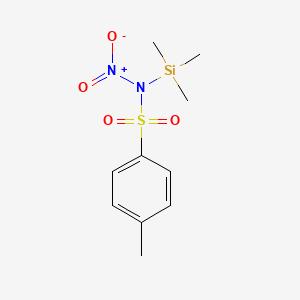
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
